molecular formula C20H16ClN3O2S B15106598 3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide

3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B15106598
M. Wt: 397.9 g/mol
InChI Key: MXWMSGRAQYZLAS-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, an oxadiazole ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the oxadiazole ring and the chlorinated phenyl group. Key reagents and conditions include:

    Benzothiophene synthesis: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Oxadiazole ring formation: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Chlorinated phenyl group introduction: This can be done through electrophilic aromatic substitution reactions using chlorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16ClN3O2S

Molecular Weight

397.9 g/mol

IUPAC Name

3-chloro-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H16ClN3O2S/c1-11(2)12-7-9-13(10-8-12)17-19(24-26-23-17)22-20(25)18-16(21)14-5-3-4-6-15(14)27-18/h3-11H,1-2H3,(H,22,24,25)

InChI Key

MXWMSGRAQYZLAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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